7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure. This compound is notable for its incorporation of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are frequently used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacophore properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, it may interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
What sets 7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique chromeno-pyrrole core structure combined with the versatile 3,4,5-trimethoxyphenyl group. This combination enhances its pharmacophore properties, making it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
7-methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25NO6/c1-6-9-25-20(14-11-17(28-3)22(30-5)18(12-14)29-4)19-21(26)15-10-13(2)7-8-16(15)31-23(19)24(25)27/h7-8,10-12,20H,6,9H2,1-5H3 |
InChI Key |
HMORQEDTFAEQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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